![molecular formula C15H12ClNO3 B1415086 2-(3-Chlorobenzamido)-5-methylbenzoic acid CAS No. 1040084-50-1](/img/structure/B1415086.png)
2-(3-Chlorobenzamido)-5-methylbenzoic acid
Overview
Description
The compound “2-(3-Chlorobenzamido)acetic acid” is a related compound with the CAS Number: 57728-59-3 . Its molecular formula is C9H8ClNO3 .
Synthesis Analysis
There is a paper that describes the synthesis of a series of benzamides . The synthesis involves the reaction of amines or amino acid esters with benzoxazine derivatives or the DCC coupling of 2-substitutedbenzamido benzoic acid with amines or amino acid esters .
Chemical Reactions Analysis
In the synthesis of related compounds, methyl 2-(2-(4-chlorobenzamido)benzamido) alkanoates were used as the key intermediate for the preparation of dipeptide-coupled benzamides via azide and DCC coupling methods .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3-Chlorobenzamido)acetic acid” are not well-documented .
Scientific Research Applications
Synthesis of Benzamidomethyl Compounds
The compound can be used in the synthesis of benzamidomethyl compounds . It can react with amines or amino acid esters to produce N-alkyl-2-(substitutedbenzamido) benzamides and methyl 2-(2-(substitutedbenzamido) benzamido) alkanoates .
Antiproliferative Activity
The compound has shown potential in cancer treatment. It can be used to synthesize new bioactive compounds with substituted-benzamidomethyl group . Some of these synthesized compounds have shown potent cytotoxic activity against MCF-7 cell line .
Sigma-1 Receptor Agonist
The compound can be used to design new potent sigma-1 receptor agonists . Sigma-1 receptors are seen as an effective target in cancer treatment .
Co-crystal Growth
The compound can be used in the growth of novel organic co-crystals . These co-crystals can be characterized by various techniques such as single crystal and powder X-ray diffraction, FTIR, NMR, UV–Visible, PL, TG/DTA, Microhardness, Z-scan studies, and theoretical calculations .
Physicochemical Property Prediction
The compound can be used in in silico molecular docking to predict its physicochemical properties and drug-likeness scores .
Ligand-Receptor Interaction Analysis
The compound can be used in ligand-receptor interaction analysis . This can help in understanding the binding affinity of the compound towards the target .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(3-chlorobenzoyl)amino]-5-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c1-9-5-6-13(12(7-9)15(19)20)17-14(18)10-3-2-4-11(16)8-10/h2-8H,1H3,(H,17,18)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFROREOFRBHSDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorobenzamido)-5-methylbenzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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